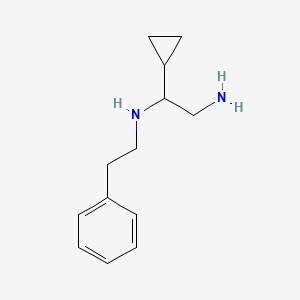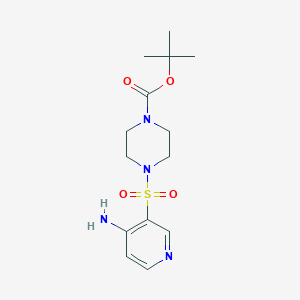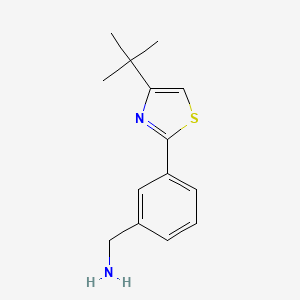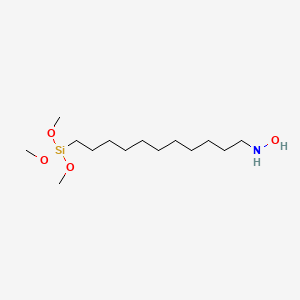
N-(11-trimethoxysilylundecyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-trimethoxysilylundecyl)hydroxylamine is a versatile organosilane compound with the molecular formula C14H33NO4Si. It is known for its ability to act as a coupling agent, enhancing adhesion between organic and inorganic materials. This compound is particularly valuable in surface modification and nanotechnology applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-trimethoxysilylundecyl)hydroxylamine typically involves the reaction of 11-bromoundecyltrimethoxysilane with hydroxylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The general reaction scheme is as follows:
Reactants: 11-bromoundecyltrimethoxysilane and hydroxylamine.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable anhydrous solvent.
Reaction Conditions: The reaction is typically performed at room temperature under a nitrogen atmosphere to avoid moisture.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and solvent flow rate, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(11-trimethoxysilylundecyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Siloxane polymers or networks.
Scientific Research Applications
N-(11-trimethoxysilylundecyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(11-trimethoxysilylundecyl)hydroxylamine involves the formation of covalent bonds between the silane group and various substrates. The trimethoxysilane group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
- 11-(Aminooxy)undecyltrimethoxysilane
- 11-(Amino)undecyltrimethoxysilane
- 11-(Hydroxy)undecyltrimethoxysilane
Uniqueness
N-(11-trimethoxysilylundecyl)hydroxylamine is unique due to its hydroxylamine functional group, which provides additional reactivity compared to similar compounds. This allows for more versatile applications in surface modification and the synthesis of advanced materials.
Properties
Molecular Formula |
C14H33NO4Si |
|---|---|
Molecular Weight |
307.50 g/mol |
IUPAC Name |
N-(11-trimethoxysilylundecyl)hydroxylamine |
InChI |
InChI=1S/C14H33NO4Si/c1-17-20(18-2,19-3)14-12-10-8-6-4-5-7-9-11-13-15-16/h15-16H,4-14H2,1-3H3 |
InChI Key |
MAMNVCYRYYOMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCNO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


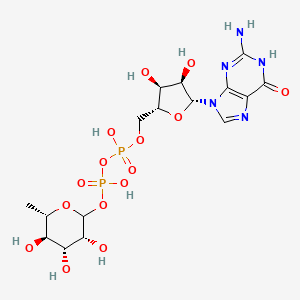
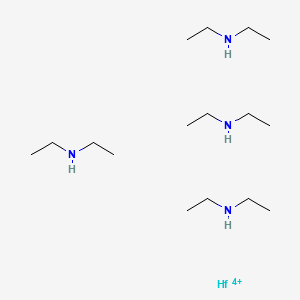
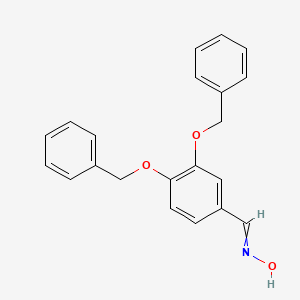
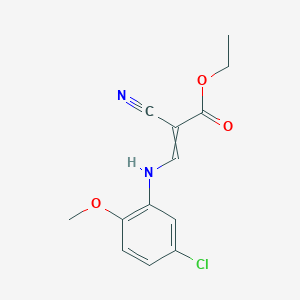
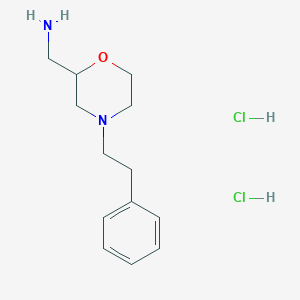
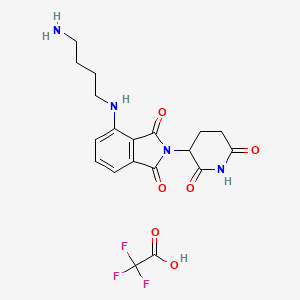
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
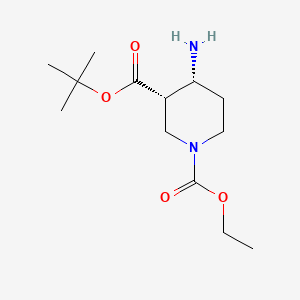
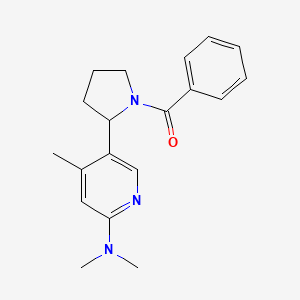
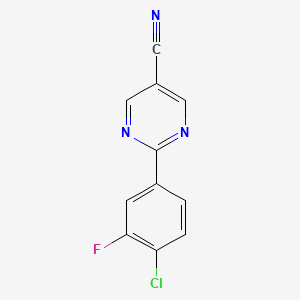
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
